molecular formula C17H20FN3O4S B2638102 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide CAS No. 897618-32-5

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide

Cat. No.: B2638102
CAS No.: 897618-32-5
M. Wt: 381.42
InChI Key: DCNAEEANUHIPSH-UHFFFAOYSA-N
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Description

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. Its structure incorporates a furan-2-carboxamide moiety linked to a 2-fluorophenylpiperazine group via a sulfonyl ethyl chain. Researchers are investigating compounds with similar structural features for a range of potential biological activities. Furan-2-carboxamide derivatives have been identified as novel microtubule stabilizing agents, demonstrating potent anti-proliferative effects by inducing mitotic arrest and apoptosis in cancer cell lines . Furthermore, the 2-fluorophenylpiperazine unit is a key pharmacophore found in ligands targeting central nervous system receptors, such as the 5-HT1A serotonin receptor, which is implicated in conditions like anxiety and depression . The integration of these distinct molecular features makes this compound a valuable scaffold for exploring new therapeutic targets and optimizing pharmacological properties. This product is intended for research purposes in a controlled laboratory environment. It is not for human or veterinary use.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c18-14-4-1-2-5-15(14)20-8-10-21(11-9-20)26(23,24)13-7-19-17(22)16-6-3-12-25-16/h1-6,12H,7-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNAEEANUHIPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine to form 4-(2-fluorophenyl)piperazine.

    Sulfonylation: The piperazine derivative is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group, resulting in 4-(2-fluorophenyl)piperazin-1-yl]sulfonyl derivative.

    Coupling with Furan-2-carboxylic Acid: The final step involves the coupling of the sulfonyl derivative with furan-2-carboxylic acid under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its effects on neurotransmitter receptors and transporters, making it a candidate for treating neurological disorders.

    Biological Research: It is used as a tool compound to study the mechanisms of action of related drugs and to explore new therapeutic pathways.

    Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various signaling pathways. This can result in changes in neurotransmitter release, receptor activation, and downstream cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following compounds share structural similarities with the target molecule, differing in substituents, linkers, or heterocyclic systems:

Compound Name Key Structural Differences Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Benzodioxine sulfonamide replaces furan carboxamide; para-fluorophenyl 508.55 Not reported Enhanced lipophilicity due to benzodioxine; altered receptor selectivity
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)sulfonylethyl]acetamide Chlorophenyl substituent; acetamide instead of furan carboxamide ~380.88 (estimated) 160–162 Higher halogenated hydrophobicity; simplified carboxamide
N-(2-Nitrophenyl)furan-2-carboxamide Nitrophenyl group; lacks piperazine-sulfonyl linker 232.21 115–117 Planar amide conformation; intramolecular H-bonding with nitro group
N-(2-{[4-(3-Trifluoromethylbenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-ylacetamide Trifluoromethylbenzoyl substituent; pyridine-acetamide linkage 531.49 185–187 Enhanced electron-withdrawing effects; improved metabolic resistance

Physicochemical and Pharmacological Insights

  • Electron-Withdrawing Groups: Compounds with trifluoromethyl or chloro substituents (e.g., 9b in ) exhibit higher metabolic stability but reduced solubility compared to the target molecule’s fluorine .
  • Linker and Heterocycle Effects: Sulfonylethyl vs. Carbonyl: Sulfonamide linkers (as in the target compound) enhance aqueous solubility compared to carbonyl-linked analogues (e.g., 9g in ) but may reduce membrane permeability . Furan vs.
  • Conformational Analysis :

    • The trans-amide conformation observed in N-(2-nitrophenyl)furan-2-carboxamide () suggests similar planarity in the target compound’s furan carboxamide moiety, which may stabilize receptor-ligand interactions.

Biological Activity

N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C21H26FN3O5S
  • Molecular Weight : 465.59 g/mol

The structure includes a furan ring, a piperazine moiety, and a sulfonamide group, which contribute to its biological activity.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of compounds related to the sulfonamide class, including this compound.

  • Mechanism of Action : The compound exhibits bactericidal activity, likely through the inhibition of protein synthesis and disruption of nucleic acid production. This is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
  • Minimum Inhibitory Concentration (MIC) : The compound shows promising MIC values in the range of 15.625–125 µM against various bacterial strains, indicating moderate to strong antibacterial activity.
Bacterial StrainMIC (µM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

  • Case Study Findings : In vitro studies have demonstrated that the compound reduces TNF-alpha and IL-6 levels in macrophage cultures, suggesting its potential use in treating inflammatory conditions.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated various derivatives of sulfonamides, including this compound. Results indicated that this compound inhibited biofilm formation in MRSA at concentrations as low as 0.007 mg/mL, demonstrating its effectiveness in preventing bacterial colonization.
  • Inflammation Model : Another study utilized a murine model to assess the anti-inflammatory effects of the compound. It was found to significantly reduce paw swelling in response to carrageenan-induced inflammation, indicating its therapeutic potential for inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has identified key functional groups that enhance biological activity. The presence of the fluorophenyl and piperazine moieties appears crucial for maintaining potency against bacterial strains.

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